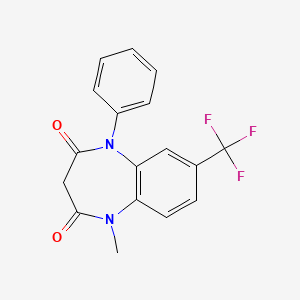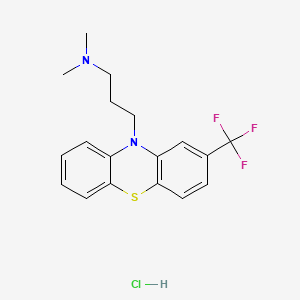
7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine
Overview
Description
STOCK2S 26016: is a lysine-deficient protein kinase signaling inhibitor. It specifically inhibits the binding of lysine-deficient protein kinase 1 and lysine-deficient protein kinase 4 to STE20/SPS1-related proline/alanine-rich protein kinase and phosphorylation of downstream transporters, sodium-potassium-chloride cotransporter 1 and sodium-chloride cotransporter . This compound has shown potential for antihypertensive research due to its ability to modulate the lysine-deficient protein kinase signaling pathway .
Mechanism of Action
Target of Action
GNF-Pf-3043, also known as STOCK2S 26016, 7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine, 7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine, or WNK-IN-B, is a WNK signalling inhibitor . It inhibits WNK4 and WNK1 with IC50s of 16 μM and 34.4 μM, respectively . WNK kinases are a distinct family of Serine/Threonine protein kinases with unique arrangement of catalytic residues in the kinase domain .
Mode of Action
When activated, WNK kinases phosphorylate and activate downstream kinases OSR1 and SPAK . STOCK2S-26016 inhibits the binding of WNK1 and WNK4 to SPAK and phosphorylation of downstream transporters . This inhibition blocks the effect of these kinases on the downstream transporters .
Biochemical Pathways
The WNK kinases are key regulators of Cl-, Na+, and K+ ion homeostasis and cellular volume . They regulate the Na+, K±coupled importers NCC, NKCC1, and NKCC2 and the K±coupled Cl- exporters KCC1–4 . The inhibition of WNK kinases by STOCK2S-26016 affects these ion transporters, disrupting the ion homeostasis and cellular volume .
Result of Action
The inhibition of WNK kinases by STOCK2S-26016 leads to a disruption in ion homeostasis and cellular volume . This can lead to various physiological effects, depending on the specific cell type and environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of GNF-Pf-3043 are largely related to its role in biochemical reactions. It has been found to interact with enzymes and proteins, particularly those involved in the life cycle of malaria parasites . The nature of these interactions is complex and involves the disruption of intracellular Na+ homeostasis .
Cellular Effects
In terms of cellular effects, GNF-Pf-3043 has been observed to have significant impacts on various types of cells and cellular processes. It influences cell function by disrupting the normal functioning of enzymes and proteins, which can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of GNF-Pf-3043 involves its binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . This compound has been found to inhibit the binding of TAMRA-labelled WNK4 to recombinant rat C-terminal GST-fused SPAK .
Preparation Methods
Synthetic Routes and Reaction Conditions: STOCK2S 26016 is a cell-permeable diaminoacridine derivative. The synthesis involves the preparation of 7-ethoxy-3,9-acridinediamine, which is then modified to include a 2-furanylmethyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: The industrial production of STOCK2S 26016 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically synthesized in a controlled environment to maintain the integrity of the product. The final product is purified using techniques such as high-performance liquid chromatography to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: STOCK2S 26016 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acridine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
STOCK2S 26016 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
STOCK1S-14279: Another lysine-deficient protein kinase signaling inhibitor with a different chemical structure.
Closantel: A compound that targets the same signaling pathway but has a different binding affinity and specificity.
STOCK1S-50699: Similar in function but differs in its interaction with the secondary pocket of the target protein.
Uniqueness: STOCK2S 26016 is unique due to its specific inhibition of lysine-deficient protein kinase 1 and lysine-deficient protein kinase 4, making it a valuable tool for studying the lysine-deficient protein kinase signaling pathway. Its high purity and cell permeability also contribute to its effectiveness in research applications .
Properties
IUPAC Name |
7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-24-14-6-8-18-17(11-14)20(21)16-7-5-13(10-19(16)23-18)22-12-15-4-3-9-25-15/h3-11,22H,2,12H2,1H3,(H2,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNWQNJXXLPZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)NCC4=CC=CO4)N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















